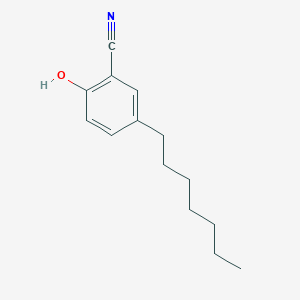

5-Heptyl-2-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

52899-66-8 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

5-heptyl-2-hydroxybenzonitrile |

InChI |

InChI=1S/C14H19NO/c1-2-3-4-5-6-7-12-8-9-14(16)13(10-12)11-15/h8-10,16H,2-7H2,1H3 |

InChI Key |

LNRNXTQHDQVBPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC(=C(C=C1)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Heptyl 2 Hydroxybenzonitrile and Analogues

Strategies for Carbon-Carbon Bond Formation in Aryl Heptylation

A crucial step in the synthesis of 5-Heptyl-2-hydroxybenzonitrile is the introduction of the seven-carbon alkyl chain to the phenolic core. This is typically achieved through reactions that form a new carbon-carbon bond between the aromatic ring and the heptyl group.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon bonds. nih.gov These reactions offer a versatile and efficient means to connect an aryl group with an alkyl group. The general scheme involves the reaction of an aryl halide or triflate with an organometallic reagent containing the heptyl group, catalyzed by a palladium complex.

The choice of ligand for the palladium catalyst is critical and can influence the reactivity and selectivity of the coupling process. For instance, bulky trialkylphosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective in a variety of cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. nih.gov These ligands can promote the coupling of even challenging substrates, such as deactivated aryl chlorides. nih.gov

The reactivity of the aryl electrophile typically follows the order I > Br ~ OTf >> Cl. nih.gov However, the choice of ligand can sometimes reverse this selectivity. For example, while a Pd/PCy₃ catalyst might favor the reaction of an aryl triflate, a Pd/P(t-Bu)₃ catalyst can lead to the selective reaction of an aryl chloride. nih.gov This tunability allows for site-selective functionalization in molecules with multiple reactive sites.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partners | Catalyst System | Product | Reference |

| Aryl Halide/Triflate + Heptyl Organometallic | Pd(0) with phosphine (B1218219) ligands | Heptyl-substituted Aryl Compound | nih.govcapes.gov.bryoutube.com |

| Aryl Chloride + Arylzinc Reagent | Pd/P(t-Bu)₃ | Biaryl Product | nih.gov |

| Aryl Bromide + Arylboronic Acid | Pd/P(t-Bu)₃/KF | Biaryl Product | nih.gov |

This table provides a generalized overview of palladium-catalyzed cross-coupling reactions applicable to aryl heptylation. Specific conditions would need to be optimized for the synthesis of this compound.

Alternative Alkylation and Acylation Reactions on Phenolic Systems

Classical methods such as Friedel-Crafts reactions provide an alternative route for attaching the heptyl group to the phenolic ring. organic-chemistry.org Phenols are bidentate nucleophiles, meaning they can undergo reaction at two positions: C-acylation on the aromatic ring or O-acylation on the phenolic oxygen. ucalgary.castackexchange.com

Friedel-Crafts Acylation: This reaction typically involves treating the phenol (B47542) with an acyl chloride (e.g., heptanoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ucalgary.caajptr.comgoogle.com This introduces a heptanoyl group onto the ring, which can then be reduced to the heptyl group via methods like the Clemmensen or Wolff-Kishner reduction. The reaction with phenols can be complex, often yielding a mixture of ortho and para acylated products. ajptr.com The product of C-acylation is generally more stable and is favored under thermodynamic control, while O-acylation is faster and favored under kinetic control. ucalgary.ca

The Fries rearrangement is a related reaction where an aryl ester rearranges to a hydroxyarylketone in the presence of a Lewis acid, providing another pathway to C-acylated phenols. stackexchange.com

Functionalization of the Aromatic Core

Following the introduction of the heptyl group, the next critical steps involve the precise placement of the hydroxyl and nitrile functionalities on the aromatic ring.

Regioselective Introduction of Hydroxyl Groups

The regioselective introduction of a hydroxyl group is a key challenge in the synthesis of specifically substituted phenols. Biocatalytic approaches using unspecific peroxygenases (UPOs) have emerged as a promising method for the selective hydroxylation of aromatic compounds. For example, a UPO from Aspergillus brasiliensis has been shown to catalyze the aromatic hydroxylation of substituted benzenes. rsc.org The regioselectivity of the hydroxylation can be influenced by the existing substituents on the aromatic ring. rsc.org For instance, while ethylbenzene (B125841) yields a mix of ring and side-chain hydroxylated products, increasing the alkyl chain length can favor benzylic hydroxylation. rsc.org In some cases, the presence of certain substituents can direct the hydroxylation to a specific position on the ring. rsc.org

Transition-metal-catalyzed C-H bond oxidation represents another powerful strategy for the regioselective hydroxylation of aromatic rings. figshare.com

Nitrile Group Installation and Derivatization

The introduction of the nitrile group (C≡N) onto the aromatic ring can be achieved through several methods.

Cyanation of Phenols: Direct cyanation of phenols is a desirable transformation. Lewis acid-promoted site-selective electrophilic cyanation of substituted phenols has been developed, offering a route to 2-hydroxybenzonitriles. rsc.orgresearchgate.net For example, using MeSCN as the cyanating reagent in the presence of a Lewis acid can lead to efficient and highly regioselective cyanation. rsc.org

Dehydration of Aldoximes: A common method for preparing aromatic nitriles is the dehydration of the corresponding aldoxime. google.com For the synthesis of 2-hydroxybenzonitrile (B42573), salicylaldehyde (B1680747) can be reacted with hydroxylamine (B1172632) to form salicylaldoxime, which is then dehydrated to yield the desired nitrile. google.comquickcompany.in

Palladium-Catalyzed Cyanation: Palladium-catalyzed cyanation of aryl halides or pseudohalides is another robust method for introducing a nitrile group. nih.govorganic-chemistry.org This approach is often tolerant of various functional groups and can be carried out under mild conditions. nih.gov The use of less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) has made these methods more practical and safer. nih.govorganic-chemistry.org

Table 2: Methods for Nitrile Group Installation

| Starting Material | Reagent/Catalyst | Product | Reference |

| Substituted Phenol | MeSCN, Lewis Acid | 2-Hydroxybenzonitrile derivative | rsc.orgresearchgate.net |

| Salicylaldehyde | 1. Hydroxylamine2. Dehydrating Agent | 2-Hydroxybenzonitrile | google.comquickcompany.in |

| Aryl Halide | Pd Catalyst, Cyanide Source | Aryl Nitrile | nih.govorganic-chemistry.org |

This table summarizes key methods for introducing a nitrile group onto an aromatic ring.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed.

The use of ionic liquids as solvents for reactions like Friedel-Crafts acylation can offer a cleaner alternative to traditional volatile organic solvents. ajptr.com For instance, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate ([EMIM][AlCl₄]) has been used as both a solvent and catalyst for the acylation of phenols, leading to improved regioselectivity and better yields. ajptr.com

Biocatalysis, such as the use of UPOs for regioselective hydroxylation, also aligns with green chemistry principles by utilizing enzymes that operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. rsc.org The use of titanium silicate (B1173343) molecular sieves as catalysts in certain synthetic steps can also be considered a green approach. rsc.org

Purification and Isolation Techniques for Complex Benzonitrile (B105546) Compounds

The purification and isolation of complex benzonitrile compounds like this compound, which possess both a polar phenolic group and a nonpolar alkyl chain, require a multi-step approach to achieve high purity. The choice of technique depends on the nature of the impurities present in the crude product.

General Purification Strategies for Benzonitriles:

A common initial purification step for benzonitriles involves removing acidic or basic impurities. researchgate.netatamanchemicals.comlookchem.com This is typically achieved by washing an ethereal solution of the compound with a dilute aqueous base (e.g., sodium carbonate) followed by a dilute aqueous acid. researchgate.netatamanchemicals.comlookchem.com Amines and isonitriles, which can be byproducts in some nitrile syntheses, can be removed by treatment with concentrated hydrochloric acid. researchgate.netatamanchemicals.comlookchem.com

For non-volatile impurities, distillation, particularly under reduced pressure (vacuum distillation), is a highly effective method for purifying benzonitriles. researchgate.netlookchem.com Drying agents such as calcium sulfate, calcium chloride, magnesium sulfate, or potassium carbonate are often used prior to distillation to remove residual water. researchgate.netlookchem.com

Purification of Phenolic Compounds:

Given the phenolic nature of this compound, techniques applicable to the purification of phenols are also relevant. Phenolic compounds can be extracted and isolated using various methods, from classical solvent extraction to more advanced techniques like counter-current chromatography. nih.gov

Chromatographic Methods:

Chromatography is a powerful tool for the separation and purification of complex organic molecules.

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. obrnutafaza.hr For a molecule with the polarity of this compound, a solvent system of increasing polarity, such as a hexane-ethyl acetate (B1210297) gradient, would likely be effective.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating compounds with both hydrophobic and hydrophilic moieties. mdpi.com

Crystallization:

Recrystallization from a suitable solvent is a powerful technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For a compound like this compound, a mixed solvent system might be necessary to achieve optimal crystallization.

Specialized Techniques:

For particularly challenging separations, other techniques can be employed:

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and preliminary fractionation. nih.govresearchgate.net

Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. nih.govmdpi.com

The following table summarizes the applicability of various purification techniques for this compound.

| Technique | Principle | Applicability for this compound | Potential Impurities Removed |

| Extraction | Partitioning between immiscible solvents | Effective for initial cleanup to remove water-soluble and highly polar/nonpolar impurities. nih.govresearchgate.net | Salts, starting materials, some byproducts. |

| Distillation | Separation based on boiling point differences | Vacuum distillation is suitable for removing non-volatile impurities. researchgate.netlookchem.com | High-boiling byproducts, polymeric material. |

| Column Chromatography | Separation based on differential adsorption | Highly effective for separating compounds with different polarities. obrnutafaza.hr | Unreacted starting materials, byproducts with different polarity. |

| HPLC | High-resolution separation based on partitioning | Ideal for final purification to achieve high purity. mdpi.com | Isomers, closely related impurities. |

| Crystallization | Separation based on differential solubility | Effective for obtaining a highly pure, crystalline solid product. | Soluble impurities. |

Advanced Spectroscopic and Structural Elucidation of 5 Heptyl 2 Hydroxybenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the determination of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 5-Heptyl-2-hydroxybenzonitrile, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the heptyl chain.

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are indicative of their relative positions. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding. The protons of the heptyl group give rise to a series of signals in the aliphatic region of the spectrum, with chemical shifts and multiplicities determined by their proximity to the aromatic ring and neighboring protons.

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related compound, 2-Cyanophenol, shows aromatic proton signals around 6.95-7.50 ppm. chemicalbook.com For this compound, the heptyl chain protons would appear at higher field (lower ppm values).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | ~7.3-7.5 | m | 3H |

| -OH | Variable | br s | 1H |

| -CH₂- (alpha to ring) | ~2.6 | t | 2H |

| -CH₂- (beta to ring) | ~1.6 | m | 2H |

| -(CH₂)₄- | ~1.3 | m | 8H |

| -CH₃ | ~0.9 | t | 3H |

Note: This is a generalized prediction. Actual values can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the aromatic carbons, the carbon of the nitrile group (-C≡N), and the carbons of the heptyl chain. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and heptyl substituents. The nitrile carbon appears at a characteristic downfield position. The aliphatic carbons of the heptyl chain will have signals in the upfield region of the spectrum. For a related compound, 2-Cyanophenol, the aromatic and nitrile carbons appear in the range of 110-160 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH (aromatic) | ~155-160 |

| C-CN (aromatic) | ~100-105 |

| C-H (aromatic) | ~115-135 |

| C-Heptyl (aromatic) | ~140-145 |

| -C≡N | ~117-120 |

| -CH₂- (alpha to ring) | ~35 |

| -CH₂- (beta to ring) | ~31 |

| -(CH₂)₄- | ~22-31 |

| -CH₃ | ~14 |

Note: This is a generalized prediction. Actual values can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This is invaluable for tracing the connectivity within the heptyl chain and for assigning the relative positions of the protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of which proton is attached to which carbon, greatly simplifying the interpretation of the ¹H and ¹³C NMR spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). columbia.edu This is particularly useful for connecting the heptyl chain to the aromatic ring and for confirming the positions of the substituents on the ring by observing correlations between the heptyl protons and the aromatic carbons, and between the aromatic protons and the nitrile carbon. columbia.edu

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining information about its chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. ub.edu For this compound (C₁₄H₁₉NO), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. nih.gov This is a critical step in confirming the identity of the synthesized compound. The ability of HRMS to provide accurate mass measurements helps to distinguish between compounds with the same nominal mass but different elemental compositions. pnnl.gov

Fragmentation Pathway Analysis

In mass spectrometry, molecules can be induced to break apart into smaller fragments. The pattern of these fragments, known as the fragmentation pathway, is characteristic of the molecule's structure and can provide valuable information for its identification. mdpi.com

For this compound, fragmentation would likely involve cleavage of the heptyl chain and potentially loss of small molecules like CO or HCN from the aromatic ring. A common fragmentation pathway for alkyl chains is the sequential loss of 14 Da (-CH₂-) units. The benzylic C-C bond (the bond between the aromatic ring and the heptyl chain) is also a likely point of cleavage, which would result in a prominent fragment ion. Analyzing these fragmentation patterns can help to confirm the presence and location of the heptyl group on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and twisting of molecular bonds. These techniques are invaluable for identifying functional groups and providing a unique "fingerprint" of the molecule.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a detailed profile of the functional groups present. For this compound, the spectrum is interpreted by analyzing the characteristic absorption bands of its constituent parts: the hydroxyl group (-OH), the nitrile group (-C≡N), the benzene ring, and the heptyl alkyl chain (-C7H15).

While specific experimental data for this compound is not publicly available, the expected FTIR spectrum can be accurately predicted by examining the spectra of its parent molecule, 2-hydroxybenzonitrile (B42573), and considering the contributions of the heptyl group. nih.govnist.gov

Key expected vibrational frequencies include:

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the benzene ring are expected to appear as a series of sharp peaks just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the heptyl chain will produce strong, sharp absorptions in the 2850-2960 cm⁻¹ range.

C≡N Stretching: The nitrile group gives rise to a very sharp and intense absorption band in the 2220-2240 cm⁻¹ region. researchgate.net This peak is highly characteristic and a key identifier for the molecule.

C=C Stretching (Aromatic): The stretching of the carbon-carbon bonds within the benzene ring typically results in several medium to weak absorptions in the 1450-1600 cm⁻¹ range.

C-O Stretching and O-H Bending: The C-O stretching of the phenol (B47542) group and the in-plane bending of the O-H bond are expected to produce bands in the 1200-1350 cm⁻¹ region.

Table 1: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3200-3600 | -OH | O-H Stretch (H-bonded) | Strong, Broad |

| 3000-3100 | Aromatic C-H | C-H Stretch | Medium, Sharp |

| 2850-2960 | Aliphatic C-H | C-H Stretch | Strong, Sharp |

| 2220-2240 | -C≡N | C≡N Stretch | Strong, Sharp |

| 1450-1600 | Aromatic C=C | C=C Stretch | Medium to Weak |

| 1200-1350 | C-O / O-H | C-O Stretch / O-H Bend | Medium |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the molecule's vibrational modes. While FTIR is based on absorption, Raman scattering depends on the change in polarizability of a bond during vibration. This often results in non-polar bonds, which are weak in FTIR, showing strong signals in Raman spectra, and vice versa.

The Raman spectrum of this compound serves as a unique molecular fingerprint. Key features anticipated in the Raman spectrum include:

C≡N Stretching: The nitrile group, while strong in FTIR, also typically produces a strong and sharp band in the Raman spectrum around 2220-2240 cm⁻¹, making it an excellent marker. researchgate.netchemicalbook.com

Aromatic Ring Vibrations: The benzene ring vibrations, particularly the symmetric "ring-breathing" mode around 1000 cm⁻¹, are often very strong in Raman spectra. Other ring modes appear in the 1300-1600 cm⁻¹ region.

Aliphatic Chain Vibrations: The C-C and C-H vibrations of the heptyl chain will contribute to the spectrum, particularly in the "fingerprint region" below 1500 cm⁻¹.

Data from the parent compound, 2-hydroxybenzonitrile, shows characteristic Raman shifts that would be conserved in the 5-heptyl derivative, with additional signals arising from the alkyl substituent. nih.gov The combination of these signals provides a high degree of specificity for identification.

Table 2: Predicted Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 2220-2240 | -C≡N | C≡N Stretch | Strong, Sharp |

| ~1600 | Aromatic C=C | Ring Stretch | Medium to Strong |

| ~1000 | Aromatic Ring | Symmetric Ring Breathing | Strong |

| 2850-2960 | Aliphatic C-H | C-H Stretch | Medium to Strong |

X-Ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can generate an electron density map from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.

Although a crystal structure for this compound is not available in the public domain, analysis of the crystal structure of its parent molecule, 2-hydroxybenzonitrile, provides significant insight. nih.gov Key structural features that would be elucidated by X-ray crystallography include:

Molecular Conformation: The planarity of the benzene ring and the orientation of the hydroxyl, nitrile, and heptyl substituents relative to the ring would be precisely determined.

Intermolecular Interactions: The solid-state packing would likely be dominated by strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrile nitrogen of a neighboring molecule. This would lead to the formation of chains or networks.

The precise determination of the solid-state structure is crucial for understanding its physical properties, such as melting point and solubility, and for rational drug design if the molecule were to be considered for pharmaceutical applications. acs.org

Single-Crystal X-ray Diffraction (SC-XRD)

A single-crystal X-ray diffraction study of this compound would provide precise details on its crystal system, space group, and unit cell dimensions. This foundational data is crucial for understanding the fundamental packing efficiency and symmetry of the crystalline solid.

For illustrative purposes, a hypothetical data table for this compound is presented below. This table is based on typical values for similar organic molecules and should not be considered experimental data.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1305 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.110 |

From such data, further analysis of the molecular geometry could be performed. This would involve a detailed examination of the bond lengths and angles within the this compound molecule. Key features would include the planarity of the benzene ring, the orientation of the nitrile and hydroxyl functional groups relative to the ring, and the conformation of the flexible heptyl chain. The presence of the ortho-hydroxy group in conjunction with the nitrile group could lead to the formation of a strong intramolecular hydrogen bond, a feature commonly observed in similar structures.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces. A detailed analysis of the crystal structure of this compound would aim to identify and characterize these interactions.

The primary intermolecular interactions expected for this compound would include:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and the nitrile nitrogen and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. This could lead to the formation of chains or more complex networks of molecules, significantly influencing the crystal's stability and physical properties.

π-π Stacking: The aromatic benzene rings are likely to engage in π-π stacking interactions. The specific geometry of these interactions (e.g., face-to-face, offset) would be determined from the crystal structure.

Computational Chemistry and Molecular Modeling Studies of 5 Heptyl 2 Hydroxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules like 5-Heptyl-2-hydroxybenzonitrile.

Theoretical calculations for related benzonitrile (B105546) derivatives have been performed using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)). researchgate.netnih.gov For this compound, a similar approach would be used to calculate its ground-state geometry. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted aromatic compounds show a high correlation between DFT-calculated and experimentally determined geometric parameters. nih.gov

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. For a related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, DFT studies revealed that the HOMO and LUMO are primarily localized over the aromatic rings. researchgate.net A similar distribution would be expected for this compound, with the heptyl group primarily influencing the molecule's lipophilicity and conformational flexibility rather than its core electronic orbitals.

Table 1: Representative DFT-Calculated Geometric and Electronic Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar molecules, as direct experimental or published computational data for this specific compound is limited.)

| Parameter | Predicted Value |

|---|---|

| O-H Bond Length | 0.97 Å |

| C≡N Bond Length | 1.16 Å |

| C-O Bond Length | 1.36 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for energetics, though at a significantly greater computational cost.

These high-accuracy methods are often used to benchmark results from more computationally efficient methods like DFT. For example, in studies of hydrogen-bonded complexes involving 2-hydroxybenzonitrile (B42573) (o-cyanophenol), both ab initio and DFT calculations were employed to investigate structures and stability. nih.gov For this compound, ab initio calculations could provide a highly accurate reference for properties like intramolecular hydrogen bond strength between the hydroxyl and nitrile groups, and the interaction energies of different conformers of the heptyl chain.

Molecular Mechanics and Dynamics Simulations

While quantum methods are excellent for electronic properties, they are computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational landscape and dynamic behavior of flexible molecules like this compound.

Conformational analysis is typically performed using molecular mechanics force fields (e.g., AMBER, CHARMM). The potential energy of the molecule is calculated as a function of systematic rotations around the dihedral angles of the heptyl chain. This process generates a potential energy surface, identifying low-energy, stable conformers. For a long alkyl chain attached to a phenyl ring, the most stable conformations often involve either an extended, linear arrangement or a folded structure where the chain interacts with the ring via weak van der Waals forces. Computational studies on other alkyl-substituted molecules have demonstrated the importance of these analyses in understanding molecular shape and properties.

Table 2: Illustrative Conformational Dihedral Angles and Relative Energies for the Heptyl Chain (Note: This table represents a hypothetical output from a conformational analysis of the C(aromatic)-C1-C2-C3 dihedral angle of the heptyl chain.)

| Dihedral Angle (τ) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| ~180° | Anti (Extended) | 0.0 |

| ~60° | Gauche (+) | 0.9 |

| ~-60° | Gauche (-) | 0.9 |

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. nih.gov If this compound is identified as a ligand for a specific protein, MD simulations can be used to study the dynamics of the ligand-protein complex. nih.govresearchgate.net

Starting from a docked pose (see section 4.3), an MD simulation would be run for tens to hundreds of nanoseconds in a simulated aqueous environment. The simulation tracks the movements of every atom in the system, revealing the stability of the binding pose, the specific interactions (like hydrogen bonds and hydrophobic contacts) that are maintained over time, and any conformational changes in the protein or ligand upon binding. For example, MD simulations can show how the flexible heptyl chain explores different conformations within the binding site, which can be crucial for establishing and maintaining binding affinity. rsc.org

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and involves placing the ligand in various positions and orientations within the protein's active site and scoring each pose based on its predicted binding affinity. nih.gov

For this compound, the process would involve obtaining or modeling the 3D structure of a target protein. The ligand's structure, often optimized using quantum methods, is then docked into the protein's binding site using software like AutoDock or GOLD. The scoring functions of these programs estimate the binding free energy, with more negative scores typically indicating better binding affinity. Key interactions, such as hydrogen bonds between the ligand's hydroxyl or nitrile groups and protein residues, and hydrophobic interactions involving the phenyl ring and heptyl chain, are identified. nih.gov

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: These results are illustrative of a typical docking study output.)

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bonds Formed | 2 (with Serine, Asparagine) |

| Interacting Hydrophobic Residues | Leucine, Valine, Phenylalanine |

| RMSD from initial pose (Å) | 1.5 |

Binding affinity predictions from docking are often refined using more rigorous, but computationally intensive, methods like free energy perturbation (FEP) or thermodynamic integration (TI), which are typically performed in conjunction with MD simulations.

Prediction of Binding Modes to Protein Targets

The prediction of how a small molecule, or ligand, binds to a protein is a cornerstone of computational drug discovery and molecular biology. For this compound, molecular docking simulations are a primary method used to predict its binding orientation and conformation within a protein's binding site.

Molecular docking programs utilize scoring functions to estimate the binding affinity and rank different binding poses. This process involves treating both the ligand (this compound) and the protein target as three-dimensional objects and systematically exploring possible binding configurations. The goal is to identify the pose with the most favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the hydroxyl (-OH) and nitrile (-CN) groups of this compound are key features for forming specific hydrogen bonds with amino acid residues like glutamine and lysine (B10760008) in a protein's active site. nih.gov The long heptyl chain, being hydrophobic, would be predicted to orient towards a greasy, nonpolar pocket in the binding site. nih.gov

Advanced techniques may combine docking with methods like molecular dynamics (MD) simulations to refine the predicted binding poses and account for the flexibility of both the protein and the ligand. siftdesk.org These simulations can provide a more dynamic picture of the binding event, highlighting the stability of key interactions over time. Such computational approaches have been successfully used to predict hydroxylation products of substrates by enzymes like Cytochrome P450, by combining docking with calculations of reaction barriers. escholarship.org

A typical output from these studies includes a visualization of the ligand-protein complex and a breakdown of the interaction energies, as illustrated in the hypothetical table below.

Table 1: Predicted Interactions for this compound in a Hypothetical Protein Binding Site

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Gln 36 | Hydrogen Bond (with -OH) | 2.1 |

| Lys 70 | Hydrogen Bond (with -CN) | 2.9 |

| Val 55 | Hydrophobic | 3.8 |

| Leu 89 | Hydrophobic | 4.1 |

| Ile 102 | Hydrophobic | 4.0 |

Note: This data is representative and for illustrative purposes.

Computational Assessment of Receptor Binding Behavior

Pharmacophore modeling is a key technique in this area. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. nih.gov For this compound, a pharmacophore model would likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the nitrile group), an aromatic ring, and a hydrophobic feature (the heptyl chain). nih.gov By comparing the structure of this compound to a validated pharmacophore model for a particular receptor, researchers can predict its potential for binding. nih.gov

Furthermore, computational tools can rationalize experimental binding data. For example, if a series of compounds related to this compound show varying affinities for a receptor, molecular modeling can be used to explain these differences. nih.gov By analyzing the energy-minimized 3D structures of the ligand-receptor complexes, researchers can identify subtle changes in binding modes or steric clashes that account for the observed trends in affinity. nih.gov This approach provides valuable mechanistic insights into ligand-receptor interactions. nih.gov

Structure-Based Design Principles for Analogues

The insights gained from predicting binding modes and assessing receptor interactions form the basis for structure-based drug design. This rational design process uses the three-dimensional structure of the target protein to guide the development of new, more potent, or selective analogues of a lead compound like this compound.

The core principles involve modifying the lead compound to optimize its interactions with the target. For example, if modeling reveals an unoccupied hydrophobic pocket near the heptyl chain of this compound, an analogue with a longer or bulkier alkyl chain could be designed to fill this pocket and increase binding affinity through enhanced hydrophobic interactions. Studies on similar inhibitor classes have shown that extending an alkyl chain can significantly influence inhibitory activity. acs.org

Similarly, if the model indicates a suboptimal hydrogen bond, the structure could be modified to improve the geometry or strength of this interaction. The goal is to achieve a better "fit" between the ligand and the protein. This iterative cycle of computational modeling, chemical synthesis, and biological testing is a powerful strategy for drug discovery. Computer-based steric molecular modeling allows for the analysis and identification of active agents by defining the key chemical criteria required for receptor interaction. nih.gov

Prediction of Spectroscopic Properties (e.g., UV, NMR, FTIR)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective at predicting the spectroscopic properties of molecules. elixirpublishers.com These predictions are invaluable for confirming the identity and structure of a synthesized compound like this compound and for interpreting experimental spectra.

Theoretical calculations can provide a complete vibrational analysis, predicting the frequencies and intensities of bands in the Infrared (IR) and Raman spectra. nih.govesisresearch.org Each predicted vibrational mode can be assigned to specific molecular motions, such as the C≡N stretch of the nitrile group, the O-H stretch of the hydroxyl group, or various C-H and C-C vibrations of the aromatic ring and alkyl chain. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C nuclei. nih.govresearchgate.net These theoretical values, when compared with experimental data, help in the complete assignment of NMR signals to the correct atoms in the molecule. nih.gov

The electronic properties, including the UV-Visible absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum. researchgate.net The analysis of the molecular orbitals involved (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the nature of these electronic transitions. esisresearch.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Value | Assignment |

| FTIR | Vibrational Frequency | ~2230 cm⁻¹ | C≡N stretch |

| Vibrational Frequency | ~3400 cm⁻¹ | O-H stretch | |

| Vibrational Frequency | ~1600 cm⁻¹ | C=C aromatic stretch | |

| ¹H NMR | Chemical Shift | ~10.0 ppm | -OH |

| Chemical Shift | ~7.0-7.5 ppm | Aromatic protons | |

| Chemical Shift | ~2.6 ppm | -CH₂- (alpha to ring) | |

| ¹³C NMR | Chemical Shift | ~118 ppm | -CN |

| Chemical Shift | ~155 ppm | C-OH | |

| Chemical Shift | ~115-140 ppm | Aromatic carbons | |

| UV-Vis | Absorption Maximum (λ_max) | ~280 nm | π → π* transition |

Note: These values are representative and based on typical ranges for similar functional groups. Actual values would be derived from specific DFT calculations.

Biochemical and Molecular Biological Investigations of 5 Heptyl 2 Hydroxybenzonitrile

Enzyme Interaction and Inhibition Mechanisms

There is no available information from the conducted searches regarding the interaction of 5-Heptyl-2-hydroxybenzonitrile with any enzyme systems. While studies exist for other compounds with similar structural features, such as different heptyl-substituted molecules that show inhibitory activity against hydrolases like Fatty Acid Amide Hydrolase (FAAH), no such data has been published specifically for this compound. acs.org

No studies describing the competitive or non-competitive inhibition profiles of this compound against any enzyme target were found.

There is no evidence or research available that investigates the potential for this compound to act as a mechanism-based or suicide inhibitor of any enzyme.

Data on whether this compound can induce allosteric modulation or cause conformational changes in enzymes is not present in the available literature.

While related compounds with heptyl groups have been investigated as hydrolase inhibitors, no research specifically identifies or confirms this compound as an inhibitor of hydrolases, dioxygenases, or any other class of enzymes. acs.org

Receptor Binding and Modulation Studies

No data from in vitro or other studies could be found to characterize the binding of this compound to any physiological receptors.

There are no published reports of radioligand binding assays being performed to determine the affinity (such as Kᵢ, Kd, or IC₅₀ values) of this compound for any specific receptor targets.

Affinity and Selectivity Profiling

No studies detailing the affinity and selectivity profile of this compound against any biological targets were identified.

Characterization of Receptor Subtypes and Binding Sites

There is no available research on the specific receptor subtypes or binding sites with which this compound may interact.

Ligand-Induced Receptor Conformational Changes

Information regarding any conformational changes in receptors induced by the binding of this compound is not present in the current scientific literature.

Cellular Pathway Interactions

Modulation of Specific Biochemical Pathways

No data has been published detailing the modulation of any specific biochemical pathways by this compound.

Effects on Protein-Protein Interactions (e.g., E3 Ligases)

There are no research findings on the effects of this compound on protein-protein interactions, including any potential activity related to E3 ligases.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

No structure-activity relationship studies have been published that include this compound or a series of its analogs.

While research exists for other derivatives of benzonitrile (B105546) and phenolic compounds, the strict focus on this compound as per the instructions prevents the inclusion of data from related but distinct molecules. Further research and publication in peer-reviewed scientific journals are required to elucidate the biochemical and molecular biological properties of this specific compound.

Influence of Heptyl Chain Modifications on Biological Interactions

The length and nature of the alkyl chain at the 5-position of the 2-hydroxybenzonitrile (B42573) scaffold are critical determinants of biological activity. This is a well-established principle in medicinal chemistry, where the lipophilicity and conformation conferred by the alkyl chain significantly influence how a molecule interacts with its biological target.

Research on various classes of biologically active molecules has consistently demonstrated a relationship between alkyl chain length and potency. For instance, in cannabimimetic indoles, an alkyl chain of at least three carbons is necessary for high-affinity binding to cannabinoid receptors CB1 and CB2, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group, however, can lead to a dramatic decrease in binding affinity for these specific receptors. nih.gov This suggests that while a certain degree of lipophilicity is required for effective binding, an excessively long chain can introduce steric hindrance or unfavorable interactions within the binding pocket.

In the context of other molecular scaffolds, a clear structure-activity relationship with alkyl chain length is also observed. For example, studies on N-alkylmorpholine derivatives have shown that compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibit the highest bactericidal effects, while those with shorter chains (less than five carbons) are inactive. This highlights that the optimal chain length is highly dependent on the specific biological target and the nature of the binding site.

While direct experimental data on a series of 5-alkyl-2-hydroxybenzonitrile analogs with varying chain lengths is not extensively available in the public domain, the established principles allow for informed predictions. It is hypothesized that the heptyl chain of this compound plays a crucial role in anchoring the molecule within a lipophilic pocket of its target protein. Modifications to this chain would likely have a profound impact on biological activity.

Table 1: Hypothetical Influence of Heptyl Chain Modifications on Biological Activity of 5-Alkyl-2-hydroxybenzonitriles

| Modification of Heptyl Chain | Expected Impact on Biological Interactions | Rationale |

| Chain Length Reduction (e.g., Propyl, Pentyl) | Potential decrease in binding affinity. | Shorter chains may not fully occupy the lipophilic binding pocket, leading to weaker van der Waals interactions. |

| Chain Length Extension (e.g., Nonyl, Undecyl) | Variable; potential for decreased or increased affinity. | Longer chains could introduce steric clashes or access additional binding regions, depending on the target's topology. |

| Introduction of Unsaturation (e.g., Heptenyl) | May alter conformational flexibility and electronic properties. | A double bond can introduce rigidity and potential for pi-stacking interactions, which could enhance or reduce affinity. |

| Branching (e.g., iso-Heptyl) | Likely to decrease binding affinity. | Branched chains can disrupt optimal packing within a linear binding pocket, leading to steric hindrance. |

| Cyclization (e.g., Cycloheptyl) | May increase rigidity and improve binding entropy. | A cyclic substituent can lock the conformation into a more favorable orientation for binding, but may also be too bulky. |

Impact of Aromatic Substituent Variations on Target Engagement

The electronic and steric properties of substituents on the aromatic ring of 2-hydroxybenzonitrile are pivotal for target engagement. The hydroxyl (-OH) and nitrile (-CN) groups themselves are key pharmacophoric features, likely participating in hydrogen bonding and other polar interactions with the target protein.

Studies on related salicylic (B10762653) acid derivatives have demonstrated that modifications to the aromatic ring significantly alter biological activity. For instance, the introduction of a chlorine atom at the 5-position of salicylic acid was found to enhance its ability to inhibit NF-κB activity. nih.gov This suggests that an electron-withdrawing group at this position can be beneficial for certain biological targets. In the case of this compound, the heptyl group is an electron-donating group, which will influence the electronic distribution of the aromatic ring and its interaction with target residues.

Variations at other positions on the ring would also be expected to modulate activity. For example, the placement of substituents ortho or meta to the hydroxyl and nitrile groups could influence their orientation and ability to form key interactions. Research on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides has shown that the position of the chloro substituent has a significant effect on the lipophilicity and biological activity of the compounds. nih.gov

Table 2: Predicted Impact of Aromatic Substituent Variations on the Biological Activity of this compound Analogs

| Position of Substitution | Type of Substituent | Predicted Impact on Target Engagement | Rationale |

| Position 3 | Electron-withdrawing (e.g., -Cl, -NO2) | May alter the acidity of the phenolic hydroxyl group. | Could enhance or disrupt hydrogen bonding with the target depending on the specific interactions. |

| Electron-donating (e.g., -OCH3) | Could increase electron density in the ring. | May influence pi-stacking interactions or the overall electronic complementarity with the binding site. | |

| Position 4 | Bulky group (e.g., -Phenyl) | Potential for steric hindrance. | A large substituent at this position could clash with the binding pocket, preventing optimal binding. |

| Small polar group (e.g., -NH2) | Could introduce new hydrogen bonding opportunities. | May lead to enhanced binding affinity if the target has a corresponding hydrogen bond donor/acceptor. | |

| Position 6 | Any substituent | Likely to significantly decrease activity. | Steric hindrance next to the key hydroxyl and nitrile groups would likely disrupt essential binding interactions. |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors (from the hydroxyl group), hydrogen bond acceptors (from the nitrile and hydroxyl groups), and hydrophobic regions (represented by the heptyl chain and the aromatic ring).

Once a pharmacophore model is established based on a set of active compounds, it can be used for several lead optimization strategies:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required features and spatial arrangement. This can lead to the identification of new chemical scaffolds with potentially improved properties.

Structure-Activity Relationship (SAR) Analysis: By mapping a series of analogs onto the pharmacophore model, researchers can gain a deeper understanding of the SAR. nih.gov This helps to rationalize why certain modifications lead to increased or decreased activity and guides the design of more potent compounds. For example, a model might reveal that a specific distance between the hydrophobic heptyl group and the hydrogen-bonding hydroxyl group is critical for activity.

Lead Optimization: The model can guide the modification of a lead compound like this compound to improve its potency, selectivity, and pharmacokinetic properties. For example, if the model indicates an unoccupied hydrophobic pocket near the heptyl chain, extending the chain or adding a hydrophobic substituent at a suitable position could be explored.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed in conjunction with pharmacophore modeling. 3D-QSAR studies, for instance, can provide a more detailed picture of the favorable and unfavorable steric and electronic interactions within the binding site, further guiding the design of new analogs with enhanced biological activity. ijddd.com

Advanced Applications and Derivatization Beyond Biological Targeting

Materials Science Applications

In materials science, the compound's structure allows it to serve as a fundamental component in the design of functional materials, including liquid crystals, polymers, and organic electronics.

The molecular architecture of 5-Heptyl-2-hydroxybenzonitrile, characterized by a rigid aromatic core and a flexible heptyl chain, is conducive to the formation of liquid crystalline phases, or mesophases. While direct studies on this specific compound are not prevalent, the properties of structurally similar molecules strongly suggest this potential. The linearity of molecules with multiple rings and suitable substituents has been shown to result in mesomorphic behavior. york.ac.uk The interplay between the polar head (hydroxyl and nitrile groups) and the nonpolar alkyl tail can lead to self-assembly into ordered structures, such as nematic or smectic phases, when subjected to specific temperature ranges. This behavior is foundational for applications in display technologies and optical sensors.

This compound is a valuable building block for polymer synthesis due to its reactive functional groups. klinger-lab.despecificpolymers.com The hydroxyl (-OH) group can participate in polycondensation or polyetherification reactions, while the nitrile (-CN) group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further points for polymerization.

The development of multifunctional nanomaterials often relies on the controlled assembly of block copolymers, which requires precise control over the molecular structure of the building blocks. klinger-lab.de By incorporating this compound into a polymer backbone, its properties, such as hydrophobicity (from the heptyl chain) and potential for hydrogen bonding (from the hydroxyl group), can be imparted to the resulting macromolecule. This makes it a candidate for creating polymers with tailored thermal properties, solubility, and mechanical characteristics. researchgate.netresearchgate.net

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible electronics, and their performance is highly dependent on the properties of the organic materials used. researchgate.net Materials for OFETs require a balance of charge transport capability and processability. The structure of this compound suggests its potential for use in such devices.

The aromatic core can facilitate π-π stacking, which is crucial for charge transport, while the alkyl chain can enhance solubility and influence the molecular packing in thin films. Phenol-based epoxy resins have been explored as dielectric layers in OFETs. epo.org The hydroxyl group on this compound could be used to synthesize specialized epoxy resins or other polymers for use as the gate dielectric, a critical component that insulates the gate electrode from the semiconductor. epo.org Furthermore, modification of its core structure could lead to its use as an organic semiconductor itself. The performance of OFETs is closely tied to the order and electronic structure of the organic films, which can be influenced by the molecular design of compounds like this compound. frontiersin.orgrsc.org

Analytical Chemistry Method Development

The increasing presence of synthetic compounds in the environment necessitates the development of robust and sensitive analytical methods for their detection and quantification.

As an alkylphenol, this compound belongs to a class of compounds that are of environmental concern due to their potential as endocrine disruptors and their persistence in aquatic ecosystems. umweltprobenbank.denih.govresearchgate.net The widespread use of related compounds like 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142) has led to their ubiquitous presence in surface waters, wastewater, and sediments. researchgate.netnih.gov

Developing specific detection methods for this compound is crucial for assessing its environmental fate and potential impact. Environmental monitoring programs often target alkylphenols, and establishing baseline levels and tracking concentrations over time is essential for risk assessment. umweltprobenbank.desfei.org These methods would likely involve pre-concentration steps, such as liquid-liquid extraction or solid-phase extraction from water samples, followed by sensitive instrumental analysis to detect the trace amounts typically found in the environment. nih.govsfei.org

Chromatographic techniques are indispensable for the separation and identification of individual components in complex mixtures, such as environmental samples.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of moderately polar, non-volatile compounds like this compound. A reversed-phase C18 column would likely be used, where the separation is based on the compound's hydrophobicity. nih.gov The heptyl chain would cause it to be retained on the nonpolar stationary phase, while a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be used for elution. nih.gov Detection could be achieved using a UV detector, as the benzene (B151609) ring absorbs ultraviolet light. The development of a validated HPLC method would ensure accuracy, precision, and robustness for routine analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of the analyte is a key factor. The hydroxyl group of this compound may require derivatization (e.g., silylation) to increase its thermal stability and volatility for optimal separation in the gas chromatograph. google.com The GC column would separate the derivatized compound from other substances based on boiling point and polarity. The separated components then enter the mass spectrometer, which provides a unique mass spectrum based on the fragmentation pattern of the molecule. This mass spectrum acts as a "fingerprint," allowing for highly specific and sensitive identification and quantification, even at trace levels. nih.govnih.gov

Below is a summary of typical parameters for these analytical techniques.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Key Principle |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water mixture | UV-Vis Detector | Separation based on polarity and hydrophobic interactions. |

| GC-MS | Capillary (e.g., DB-5ms) | Inert Gas (e.g., Helium) | Mass Spectrometer | Separation based on volatility/boiling point; identification by mass-to-charge ratio. |

Derivatization for Probe Development

Synthesis of Fluorescent Probes

There is no information available in the search results regarding the synthesis of fluorescent probes using this compound as a direct precursor or scaffold.

Development of Chemical Tools for Target Identification

The search did not yield any studies on the development or synthesis of chemical tools derived from this compound for the purpose of target identification.

Environmental Fate and Degradation Pathways of 5 Heptyl 2 Hydroxybenzonitrile

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with light (photolysis) and water (hydrolysis).

Photolysis and Photoreactivity under Simulated Environmental Conditions

There is no specific information available in the scientific literature regarding the photolysis and photoreactivity of 5-Heptyl-2-hydroxybenzonitrile under simulated environmental conditions.

Hydrolysis and Chemical Stability in Aqueous Environments

Specific studies on the hydrolysis and chemical stability of this compound in aqueous environments are not found in the reviewed scientific literature.

Biotic Degradation Pathways

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms. This is often a key mechanism for the removal of chemicals from the environment.

Microbial Transformation and Metabolism

No studies have been identified that specifically investigate the microbial transformation and metabolism of this compound.

Identification of Microbial Degradation Products and Intermediates

As no research on the microbial degradation of this compound has been found, there is no information available on its potential degradation products and intermediates.

Sorption and Mobility in Environmental Matrices

The tendency of a chemical to attach to soil or sediment particles (sorption) influences its mobility in the environment.

Specific experimental data on the sorption and mobility of this compound in environmental matrices such as soil and sediment are not available in the public domain.

Future Research Directions and Challenges in 5 Heptyl 2 Hydroxybenzonitrile Research

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools for predicting compound properties and accelerating the identification of novel bioactive molecules. nih.gov In the context of 5-Heptyl-2-hydroxybenzonitrile, these computational approaches can be pivotal.

Predictive Modeling of Bioactivity: Machine learning models can be trained on large datasets of compounds with known biological activities to predict the potential targets and efficacy of new molecules. For this compound, ML algorithms could be employed to predict its interaction with a wide array of receptors and enzymes. By analyzing the structural features of the molecule, such as the hydrogen-bonding capability of the hydroxyl group and the polar nature of the nitrile, in conjunction with the lipophilicity conferred by the heptyl chain, these models can generate a probability map of its biological targets. This approach can significantly narrow down the experimental screening process, saving time and resources.

De Novo Design and Optimization: Generative AI models can design novel molecular structures with desired properties. nih.gov Starting with the this compound scaffold, these algorithms can suggest modifications to enhance potency, selectivity, or pharmacokinetic profiles. For instance, the length and branching of the alkyl chain could be varied, or additional functional groups could be introduced on the aromatic ring to optimize interactions with a specific biological target.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| Bioactivity Prediction | Using ML models to forecast the biological targets and activity of the compound. | Prioritization of experimental testing and hypothesis generation. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of potential liabilities and guidance for structural modification. |

| Generative Design | Employing AI to design novel derivatives with improved properties. | Accelerated discovery of lead candidates with enhanced efficacy and safety. |

| Reaction Prediction | Predicting optimal synthetic routes and reaction conditions. | Improved efficiency and yield of chemical synthesis. nih.gov |

High-Throughput Screening Methodologies for Novel Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. nih.gov For this compound, HTS can be instrumental in uncovering novel biological activities and mechanisms of action.

Target-Based Screening: HTS assays can be developed for a multitude of specific molecular targets, such as enzymes, receptors, and ion channels. Given the structural motifs of this compound, it could be screened against panels of targets where substituted benzonitriles or phenols have shown activity. For example, its potential as an inhibitor of certain proteases, kinases, or deacetylases could be systematically evaluated. nih.gov

Phenotypic Screening: An alternative and increasingly popular approach is phenotypic screening, which assesses the effect of a compound on whole cells or organisms without a preconceived notion of the target. nih.gov By exposing various cell lines (e.g., cancer cells, immune cells, neurons) to this compound and monitoring for changes in morphology, proliferation, or other cellular functions, novel and unexpected biological activities can be identified. This approach is particularly valuable for a compound with a less-defined biological role.

Rational Design of Next-Generation Benzonitrile (B105546) Derivatives

The principles of rational drug design, which rely on an understanding of the structure-activity relationships (SAR) and the molecular interactions between a ligand and its target, are crucial for optimizing lead compounds. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure can provide valuable insights into the chemical features essential for its biological activity. For instance, altering the length and branching of the alkyl chain can probe the importance of lipophilicity and steric bulk for target engagement. nih.govnih.gov Similarly, modifying the position and nature of substituents on the aromatic ring can fine-tune electronic and steric properties to enhance potency and selectivity.

Computational Docking and Molecular Dynamics: Once a biological target is identified, computational docking studies can predict the binding mode and affinity of this compound and its derivatives. Molecular dynamics simulations can further elucidate the stability of the ligand-target complex and the key interactions that govern binding. This information is invaluable for the rational design of next-generation analogs with improved pharmacological profiles. chemrxiv.org

Exploration of Unconventional Biological Activities

While the primary biological activities of this compound may be the initial focus, exploring unconventional applications could unveil new therapeutic opportunities. The unique combination of functional groups suggests several intriguing possibilities.

Antimicrobial and Antifungal Properties: Phenolic compounds are known for their antimicrobial properties. The lipophilic heptyl chain of this compound could enhance its ability to penetrate microbial cell membranes, potentially leading to activity against a range of bacteria and fungi.

Agrochemical Applications: The structural features of this compound might also lend themselves to applications in agriculture, for instance, as herbicides, pesticides, or plant growth regulators.

Scale-Up and Process Optimization for Academic Synthesis

The transition from small-scale laboratory synthesis to larger-scale production, even for academic and preclinical research purposes, presents significant challenges. kewaunee.inscientificupdate.com Optimizing the synthetic route for this compound is crucial for ensuring a reliable and cost-effective supply for further studies.

Challenges in Synthesis: The synthesis of substituted benzonitriles can involve multiple steps, each with its own set of challenges. rsc.org For this compound, the introduction of the heptyl group and the nitrile function onto the phenol (B47542) backbone requires careful selection of reagents and reaction conditions to achieve good yields and purity. researchgate.net

Process Optimization: Key aspects of process optimization include improving reaction yields, reducing the number of synthetic steps, using less hazardous and more environmentally friendly reagents and solvents, and developing efficient purification methods. genosynth.com Techniques such as Design of Experiments (DoE) can be employed to systematically optimize reaction parameters like temperature, concentration, and catalyst loading.

Distinction from Industrial Scale-Up: It is important to differentiate academic scale-up from industrial-scale production. While industrial processes prioritize cost-efficiency and robustness for manufacturing large quantities, academic scale-up focuses on producing sufficient material for research purposes with high purity and reproducibility, often in a more flexible and less-automated setting. chinesechemsoc.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Heptyl-2-hydroxybenzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of benzonitrile derivatives often involves catalytic hydrogenation or nucleophilic substitution. For example, 5-Formyl-2-hydroxybenzonitrile was synthesized using palladium on activated carbon under hydrogen gas in tetrahydrofuran at 25°C, yielding 80% . For this compound, introducing the heptyl chain could involve alkylation of a phenolic intermediate or coupling reactions (e.g., Suzuki-Miyaura). Optimization should focus on solvent polarity, catalyst loading (e.g., Pd/C), and temperature control to minimize side reactions.

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and substituent orientations. For example, 5-Bromo-2-hydroxybenzonitrile was characterized at 125 K with an R factor of 0.043, confirming planar geometry and hydrogen bonding between hydroxyl and nitrile groups . For the heptyl derivative, crystallization in nonpolar solvents (e.g., hexane) may enhance crystal quality. Data refinement should account for conformational flexibility in the heptyl chain.

Q. What analytical techniques are suitable for assessing the purity and stability of this compound under laboratory conditions?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection can quantify purity, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Stability studies should monitor degradation under varying humidity, light, and temperature (e.g., 4°C for long-term storage) . For benzonitriles, nitrile hydrolysis under acidic/basic conditions is a common degradation pathway; pH-controlled environments are recommended.

Advanced Research Questions

Q. How do steric and electronic effects of the heptyl chain influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The heptyl group’s electron-donating alkyl chain may alter electron density at the nitrile and hydroxyl groups, affecting nucleophilic/electrophilic reactivity. Comparative studies with shorter alkyl chains (e.g., methyl or pentyl derivatives) can isolate steric effects. For example, 4-(trans-4-Pentylcyclohexyl)benzonitrile exhibits distinct reactivity in Friedel-Crafts alkylation due to steric hindrance . Density functional theory (DFT) calculations can model charge distribution and predict reaction sites.

Q. What strategies resolve contradictions in reported synthetic yields for benzonitrile derivatives with bulky substituents?

- Methodology : Discrepancies often arise from differences in catalyst efficiency, solvent choice, or purification methods. For instance, brominated benzonitriles show yield variations due to competing halogenation pathways . Systematic DOE (Design of Experiments) approaches, varying parameters like catalyst type (Pd vs. Cu), solvent polarity (DMF vs. THF), and reaction time, can identify optimal conditions. Kinetic studies (e.g., in situ IR monitoring) may reveal intermediate formation bottlenecks.

Q. How can the environmental impact of this compound be evaluated, given limited ecotoxicity data?

- Methodology : Use read-across models or quantitative structure-activity relationships (QSAR) to predict biodegradation and toxicity based on structurally similar compounds (e.g., 4-(hexylamino)benzonitrile ). Experimental assays, such as Daphnia magna acute toxicity tests or soil mobility studies, can validate predictions. Prioritize testing under OECD guidelines for persistence (e.g., OECD 301F) and bioaccumulation potential.

Q. What mechanistic insights explain the decomposition products of this compound under high-temperature conditions?

- Methodology : Pyrolysis-GC/MS can identify decomposition products. For example, 4-(trans-4-Pentylcyclohexyl)benzonitrile releases hydrogen cyanide, CO, and NOx under combustion . Mechanistic studies should explore radical pathways or nitrile group degradation. Thermochemical modeling (e.g., using Gaussian) can simulate bond dissociation energies to predict primary decomposition routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.